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Compound of Interest

Compound Name: N3Ac-OPhOMe

Cat. No.: B6291725

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient two-step synthetic pathway for the
preparation of (4-methoxyphenyl) 2-azidoacetate, a valuable reagent in bioconjugation and
click chemistry. The synthesis begins with the esterification of 4-methoxyphenol, followed by a
nucleophilic substitution to introduce the azide functionality. This document provides detailed
experimental protocols, data summaries, and workflow diagrams to facilitate its synthesis in a
laboratory setting.

Introduction

(4-methoxyphenyl) 2-azidoacetate is a bifunctional molecule featuring an azido group for use in
copper(l)-catalyzed alkyne-azide cycloaddition (CUAAC) or strain-promoted alkyne-azide
cycloaddition (SPAAC) reactions. The 4-methoxyphenyl ester moiety makes it a useful building
block for introducing a readily cleavable or modifiable group in more complex molecular
architectures. Its synthesis is accessible and relies on fundamental organic transformations.

Overall Synthesis Pathway

The synthesis of (4-methoxyphenyl) 2-azidoacetate is achieved in two sequential steps starting
from commercially available 4-methoxyphenol.

o Step 1: Esterification. 4-methoxyphenol is reacted with 2-bromoacetyl bromide in the
presence of a base to form the intermediate, (4-methoxyphenyl) 2-bromoacetate.
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e Step 2: Azidation. The bromo-intermediate undergoes a nucleophilic substitution reaction
with sodium azide to yield the final product, (4-methoxyphenyl) 2-azidoacetate.

A commercial supplier confirms a similar synthetic route involving the reaction of 4-
methoxyphenol with chloroacetyl chloride followed by treatment with sodium azide[1].

Step 1: Synthesis of (4-methoxyphenyl) 2-
bromoacetate

This initial step involves the formation of an ester bond between the phenolic hydroxyl group of
4-methoxyphenol and the acyl bromide of 2-bromoacetyl bromide. The use of a mild base, such
as pyridine, is crucial to neutralize the hydrobromic acid byproduct and to facilitate the reaction.

Experimental Protocol

o Materials:

o 4-methoxyphenol

o 2-bromoacetyl bromide

o Pyridine (anhydrous)

o Dichloromethane (DCM, anhydrous)

o 1 M Hydrochloric acid (HCI)

o Saturated sodium bicarbonate (NaHCO3) solution

o Brine (saturated NaCl solution)

o Anhydrous magnesium sulfate (MgSOa) or sodium sulfate (Na2S0Oa)
e Procedure:

o In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-
methoxyphenol (1.0 eq) in anhydrous dichloromethane.
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o Cool the solution to 0 °C using an ice bath.
o Slowly add pyridine (1.1 eq) to the stirred solution.

o To this mixture, add 2-bromoacetyl bromide (1.05 eq) dropwise via a syringe or dropping
funnel, ensuring the temperature remains at 0 °C.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of
the starting phenol.

o Quench the reaction by adding 1 M HCI solution and transfer the mixture to a separatory
funnel.

o Separate the organic layer and wash it sequentially with 1 M HCI, water, saturated
NaHCOs solution, and finally brine.

o Dry the organic layer over anhydrous MgSOa4 or Na2SOa, filter, and concentrate the
solvent under reduced pressure to yield the crude product.

o Purify the crude (4-methoxyphenyl) 2-bromoacetate by flash column chromatography on
silica gel or by recrystallization.

Quantitative Data (Predicted)

Due to the lack of specific literature data for (4-methoxyphenyl) 2-bromoacetate, the following
table presents predicted and analogous compound data.

Parameter Value/Description Source

85-95% (Typical for this type of

Yield _ General Knowledge
reaction)

Appearance White to off-white solid Predicted

Molecular Formula CoH9BrOs

Molecular Weight 245.07 g/mol
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Characterization Data (Analogous Compounds)

The following data is for structurally similar compounds and can be used as a reference for the
characterization of the intermediate.

'H NMR (CDCIs, o 3C NMR (CDCls, &

Compound IR (cm™?)
ppm) ppm)

2-Bromo-4'-
7.97 (d), 6.96 (d), 4.40 _ _

methoxyacetophenon Not available Not available
(s), 3.88 (s)

e

169.9, 157.3, 144.2,
122.3, 114.4, 55.5, Not available
21.0

4-Methoxyphenyl 6.98 (d), 6.86 (d), 3.75
acetate (s), 2.24 (s)

Step 2: Synthesis of (4-methoxyphenyl) 2-
azidoacetate

In the final step, the bromine atom of the intermediate is displaced by an azide ion through an
Sn2 reaction. Sodium azide is a common and effective source of the azide nucleophile.

Experimental Protocol

e Materials:
o (4-methoxyphenyl) 2-bromoacetate
o Sodium azide (NaNs)
o Dimethylformamide (DMF, anhydrous)
o Ethyl acetate
o Deionized water

o Brine (saturated NacCl solution)
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o Anhydrous sodium sulfate (Na2SOa)

e Procedure:

o Dissolve (4-methoxyphenyl) 2-bromoacetate (1.0 eq) in anhydrous DMF in a round-bottom
flask.

o Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and
potentially explosive. Handle with appropriate personal protective equipment and in a well-
ventilated fume hood.

o Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis shows
complete conversion of the starting material.

o After cooling the reaction mixture to room temperature, pour it into deionized water.
o Extract the agueous mixture with ethyl acetate (3 times).

o Combine the organic extracts and wash them with water and then brine to remove residual
DMF and salts.

o Dry the organic layer over anhydrous Na=SOa, filter, and remove the solvent under
reduced pressure.

o The resulting crude product, (4-methoxyphenyl) 2-azidoacetate, can be purified by flash
column chromatography on silica gel if necessary.

Quantitative Data
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Parameter Value/Description Source

CAS Number 2546513-31-7 [1]
80-90% (Typical for this type of

Yield ) (Typ op General Knowledge
reaction)

Not specified (likely a solid or

Appearance ol

Molecular Formula CoHoN30s3 [1]
Molecular Weight 207.19 g/mol [1]
Exact Mass 207.06439 g/mol [1]

Characterization Data (Predicted)

While experimental spectra for (4-methoxyphenyl) 2-azidoacetate are not readily available in
the literature, the following are key predicted spectroscopic features.

Spectroscopy Predicted Chemical Shifts /| Bands

5 6.8-7.1 (M, 4H, Ar-H), & 4.1-4.3 (s, 2H, -CH2-
Ns), 3.8 (s, 3H, -OCHs)

1H NMR

5 168-170 (C=0), & 157-159 (Ar-C-O), & 144-
13C NMR 146 (Ar-C), & 122-124 (Ar-CH), & 114-116 (Ar-
CH), & 55-56 (-OCH3), & 50-52 (-CH2-N3)

~2100 cm~1 (strong, sharp azide N=N stretch),
IR ~1760 cm~1 (strong ester C=0 stretch), ~1250
cm~1 (C-O stretch)

Visualized Workflows and Pathways

To provide a clear visual representation of the synthesis and experimental procedures, the
following diagrams have been generated using the DOT language.

Synthesis Pathway
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Step 2: Azidation

Sodium Azide (NaNs) DMF, 60-80°C
(4-methoxyphenyl)
|—> 2-azidoacetate
(4-methoxyphenyl)
2-bromoacetate

Step 1: Esterification

DCM, 0°C to rt

| >{ (4-methoxyphenyl)
2-bromoacetate

2-Bromoacetyl
bromide

4-Methoxyphenol

Click to download full resolution via product page

Caption: Overall two-step synthesis of (4-methoxyphenyl) 2-azidoacetate.

Experimental Workflow: Esterification (Step 1)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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